3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid; 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

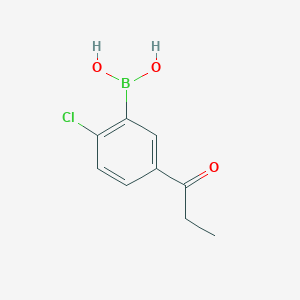

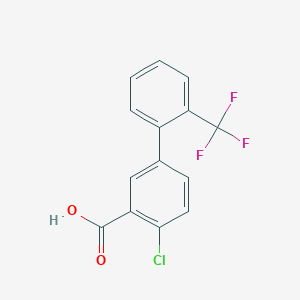

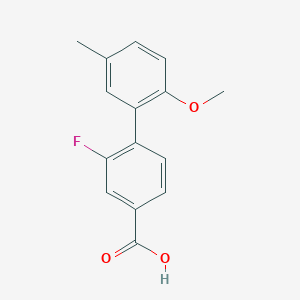

3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid is a chemical compound with the molecular formula C12H21BO3Si . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid involves silylation of alcohols with silyl chlorides in the presence of N-methylimidazole . The reaction is significantly accelerated by the addition of iodine .Molecular Structure Analysis

The molecular structure of this compound includes a phenylboronic acid group attached to a tert-butyldimethylsilyloxy group . The molecular weight of the compound is 252.19 g/mol .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in the compound is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it suitable for use as a protecting group . The silyl ethers can be rapidly cleaved to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis

This compound is an off-white powder . It has a melting point of 86-91 °C and a predicted boiling point of 330.3±44.0 °C . The compound is soluble in methanol .科学的研究の応用

Synthesis and Protective Groups in Organic Synthesis

3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid plays a critical role in the synthesis of complex molecules due to its utility as a protective group and a building block in organic synthesis. Its application extends to the synthesis of biphenyl compounds, which are key intermediates in producing non-steroidal anti-inflammatory drugs and other biologically active compounds. For example, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, highlights the importance of boronic acids in facilitating cross-coupling reactions, albeit without directly mentioning 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, the mechanism and the role of similar compounds underscore its potential utility in such syntheses (Qiu, Gu, Zhang, & Xu, 2009).

Development of Benzoxaboroles

Benzoxaboroles, derivatives of phenylboronic acids, have seen a resurgence in research due to their exceptional properties and wide applications. While the focus is on benzoxaboroles rather than 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid specifically, the review on benzoxaboroles underscores the importance of boronic acids in developing biologically active compounds and their applications as molecular receptors for sugars and glycoconjugates, pointing towards potential research applications for structurally related compounds (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Electrochemical Biosensors

The development of electrochemical biosensors based on phenylboronic acid and its derivatives, including potentially 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, demonstrates the application of boronic acids in biosensor technology. These compounds' ability to selectively bind to diols forms the basis for glucose sensors and potentially for the detection of other biologically relevant molecules, suggesting a broad area of application in medical diagnostics and research (Anzai, 2016).

Fluorinated Chemicals and Environmental Impact

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental persistence and impact of fluorinated compounds. While not directly referencing 3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, studies in this area underscore the significance of understanding the environmental fate and degradation pathways of fluorinated boronic acids, potentially influencing research on their applications and environmental safety protocols (Liu & Avendaño, 2013).

作用機序

Safety and Hazards

The compound is classified as an irritant . It has hazard statements H335, H315, and H319, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation, respectively . Safety measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

特性

IUPAC Name |

[3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(11(10)14)13(15)16/h6-8,15-16H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARMLYKSRWOEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BFO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)